N-benzyl-1H-indole-3-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c19-16(18-10-12-6-2-1-3-7-12)14-11-17-15-9-5-4-8-13(14)15/h1-9,11,17H,10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDLQVDBWSBJJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363233 | |
| Record name | N-benzyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61788-25-8 | |
| Record name | N-benzyl-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of N Benzyl 1h Indole 3 Carboxamide
Established Synthetic Pathways for N-benzyl-1H-indole-3-carboxamide
The construction of this compound can be approached through both multi-step sequences that build the functional groups onto the indole (B1671886) ring system and more direct amidation reactions.
Multi-step Synthetic Approaches (e.g., Vilsmeier-Haack, Cannizzaro, Chlorination, Amination)
A well-documented four-step synthetic route provides access to this compound in moderate yields. rsisinternational.org This process begins with the formylation of indole at the C-3 position using Vilsmeier-Haack reagents, which are typically a combination of phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF). rsisinternational.orgnih.gov This electrophilic substitution reaction is highly effective for electron-rich aromatic compounds like indole. nih.gov
The resulting indole-3-carbaldehyde then undergoes a Cannizzaro reaction. rsisinternational.org This disproportionation reaction, which occurs in the presence of a strong base, is characteristic of aldehydes that lack α-hydrogens. rsisinternational.orgrsisinternational.org In this step, two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid. ekb.eg Specifically, indole-3-carbaldehyde is treated with a concentrated sodium hydroxide (B78521) solution to yield indole-3-carboxylic acid. rsisinternational.orgacs.org
Following the formation of indole-3-carboxylic acid, the next step involves chlorination of the carboxylic acid group to form the more reactive acyl chloride. rsisinternational.org This is commonly achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂). rsisinternational.org The resulting indole-3-carbonyl chloride is then subjected to amination with benzylamine (B48309) to furnish the final product, this compound. rsisinternational.org This final step is a nucleophilic acyl substitution where the benzylamine displaces the chloride ion. rsisinternational.org
Table 1: Summary of Multi-step Synthesis of this compound
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Vilsmeier-Haack Formylation | POCl₃, DMF | Indole-3-carbaldehyde |
| 2 | Cannizzaro Reaction | Concentrated NaOH | Indole-3-carboxylic acid |
| 3 | Chlorination | SOCl₂ | Indole-3-carbonyl chloride |
Amidation Reactions from Indole-3-carbonyl Chloride and Indole-3-carboxylic Acid Derivatives
A more direct approach to this compound involves the amidation of pre-synthesized indole-3-carbonyl chloride or activated indole-3-carboxylic acid derivatives.
The reaction of indole-3-carbonyl chloride with benzylamine in the presence of a base like triethylamine (B128534) is a straightforward and efficient method for the synthesis of the target compound. rsisinternational.org The triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Alternatively, indole-3-carboxylic acid can be directly coupled with benzylamine using various peptide coupling reagents. These reagents activate the carboxylic acid in situ, facilitating the nucleophilic attack by the amine. This method avoids the need to isolate the often-sensitive acyl chloride intermediate.
N-Benzylation Strategies for Indole Scaffolds as Precursors
An alternative synthetic strategy involves the N-benzylation of an indole precursor that already contains the desired C-3 functionality or a group that can be readily converted to it. This approach allows for the introduction of the benzyl (B1604629) group at an earlier stage of the synthesis.
Benzylation of Indole-3-carboxaldehyde (B46971)
The nitrogen atom of the indole ring in indole-3-carboxaldehyde can be readily benzylated. A common method involves the reaction of indole-3-carboxaldehyde with benzyl bromide in the presence of a base such as anhydrous potassium carbonate (K₂CO₃) in a solvent like DMF. rsc.org The base deprotonates the indole nitrogen, forming a nucleophilic anion that then reacts with the benzyl bromide in an Sₙ2 reaction to yield N-benzyl-1H-indole-3-carbaldehyde. rsc.org This intermediate can then be oxidized to the corresponding carboxylic acid and subsequently converted to the target carboxamide.
Benzylation of Indole-3-carboxylic Acid
Direct N-benzylation of indole-3-carboxylic acid can also be achieved. The reaction conditions are similar to those used for the benzylation of indole-3-carboxaldehyde, employing a base to deprotonate the indole nitrogen. However, care must be taken to avoid side reactions involving the carboxylic acid group. A copper(I)-catalyzed intramolecular amination of aryl bromides has been reported for the synthesis of N-substituted indole-3-carboxylic acid derivatives, which represents a more advanced method for constructing the N-benzylated indole core. researchgate.net
Derivatization Strategies for this compound Analogues
The generation of analogues of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationships and optimize the biological properties of the lead compound. While direct derivatization of this compound is possible, a common approach involves the synthesis of analogues from advanced, N-benzylated intermediates.
For instance, N-benzyl-3-formyl indole can serve as a versatile precursor for a variety of derivatives. rsc.org Reaction of this aldehyde with thiosemicarbazides leads to the formation of N-benzyl indole-based thiosemicarbazones. rsc.org Similarly, N-benzyl-3-acetylindole can be reacted with hydrazinecarbothioamide to produce 3-hydrazinecarbothioamide-N-benzylindole derivatives. These intermediates can then be cyclized with α-halocarbonyl compounds to yield more complex heterocyclic systems like thiazolidinones and thiazoles. acs.org
Furthermore, the indole ring itself is susceptible to electrophilic substitution reactions, primarily at the C-2, C-4, C-5, C-6, and C-7 positions, as the C-3 position is already substituted. This allows for the introduction of various functional groups onto the benzene (B151609) portion of the indole nucleus, leading to a wide range of analogues. The amide functionality also presents opportunities for modification, such as N-alkylation or conversion to other functional groups, although this is less commonly reported for this specific compound. ekb.eg
Table 2: Examples of Derivatization Strategies for N-benzyl-indole Analogues
| Starting Material | Reagents | Product Class |
|---|---|---|
| N-benzyl-3-formyl indole | Thiosemicarbazides | Thiosemicarbazones |
| N-benzyl-3-acetylindole | Hydrazinecarbothioamide, α-halocarbonyls | Thiazolidinones, Thiazoles |
Structural Modifications on the Amide Nitrogen
The amide group of this compound contains a secondary amine hydrogen, which theoretically allows for further substitution. However, direct and selective modification at this position presents synthetic challenges. The nitrogen atom of the indole ring at the N-1 position is generally more nucleophilic and susceptible to alkylation or acylation compared to the amide nitrogen.
In practice, synthetic strategies predominantly focus on the more reactive N-1 position of the indole ring for introducing additional substituents. For example, the synthesis of N,1-Dibenzyl-1H-indole-3-carboxamide involves the benzylation of the indole nitrogen rather than the amide nitrogen. tandfonline.com The literature accessed does not provide specific examples of successful alkylation or acylation directly on the amide nitrogen of this compound itself. This suggests that achieving such a transformation would likely require specific reaction conditions that overcome the competing reactivity of the indole N-H and potentially the need for protecting groups.
Substituent Effects on the Benzyl Moiety
One study synthesized a series of N-substituted indole-3-carboxamide derivatives to evaluate their potential as inhibitors of lipid peroxidation. tandfonline.com This research included compounds with substitutions on a benzyl group at the N-1 position of the indole as well as on the N-benzyl amide moiety. The findings indicate that the nature and position of substituents are crucial for activity. For instance, derivatives featuring dichloro and difluoro substitutions demonstrated high inhibitory action against superoxide (B77818) dismutase (SOD). tandfonline.com The study underscores that a benzyl group at the indole nitrogen is beneficial for maximizing this activity. tandfonline.com
Below is a table of representative compounds with modifications on the benzyl groups and their observed characteristics.
| Compound Name | N-Amide Moiety | N-1 Indole Moiety | Melting Point (°C) |
| N,1-Dibenzyl-1H-indole-3-carboxamide | N-benzyl | 1-benzyl | 175–178 |
| N-(4-Chlorobenzyl)-1-(4-fluorobenzyl)-1H-indole-3-carboxamide | N-(4-Chlorobenzyl) | 1-(4-fluorobenzyl) | 200–202 |
Data sourced from a study on inhibitors of lipid peroxidation and superoxide anion formation. tandfonline.com
Modifications to the Indole Ring System
The indole ring itself is a primary target for chemical modification to generate structural diversity. The most frequently modified position in the context of this compound is the N-1 nitrogen atom. The hydrogen atom at this position can be readily substituted with various alkyl or aryl groups through reactions such as the Ullmann-type intramolecular arylamination or standard N-alkylation protocols. nih.gov
The synthesis of N-substituted indole-3-carboxylic acid derivatives is a well-established route that highlights the reactivity of the indole nitrogen. nih.gov These methods allow for the introduction of a wide range of functional groups, which can serve to modulate the electronic properties and steric profile of the entire molecule. While the C-3 position is occupied by the carboxamide group, other positions on the heterocyclic and benzene portions of the indole ring remain available for electrophilic substitution, although this is less commonly explored once the C-3 substituent is in place.
The following table presents examples of modifications made to the indole ring system, primarily at the N-1 position, using methyl 1H-indole-3-carboxylate as a starting template.
| Compound Name | N-1 Substituent | Yield (%) |
| Methyl 1-Cyclopropyl-1H-indole-3-carboxylate | Cyclopropyl | 78 |
| Methyl 1-(3-(Trifluoromethyl)phenyl)-1H-indole-3-carboxylate | 3-(Trifluoromethyl)phenyl | 74 |
Data derived from the synthesis of N-substituted indole-3-carboxylic acid derivatives via Cu(I)-catalyzed intramolecular amination. acs.org
In Vitro Biological Activities and Pharmacological Potential
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
Based on a comprehensive review of the available literature, no specific studies were found that evaluated the in vitro anti-proliferative or cytotoxic activities of N-benzyl-1H-indole-3-carboxamide against the cancer cell lines detailed below.
Antimicrobial Efficacy
The potential of this compound as an antimicrobial agent has been the subject of targeted investigation. While many indole (B1671886) derivatives are known for their biological activities, this specific compound was screened to determine its efficacy against common bacterial pathogens. rsisinternational.org
Evaluation against Bacterial Strains (e.g., E. coli, B. subtilis, K. pneumoniae, S. aureus, P. aeruginosa)In vitro antimicrobial screening of this compound was performed using the agar (B569324) well diffusion method to assess its activity against a panel of both Gram-positive and Gram-negative bacteria.rsisinternational.orgrsisinternational.orgThe tested bacterial isolates included Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Klebsiella pneumoniae.rsisinternational.orgrsisinternational.org
The results of the evaluation showed that at a concentration of 3 mg/mL, this compound exhibited no zone of inhibition against any of the tested bacterial strains. rsisinternational.orgrsisinternational.org This indicates that the compound was inactive as an antibacterial agent under the conditions of the study. rsisinternational.org Researchers suggest, however, that further screening against a broader range of microorganisms is necessary to definitively conclude that the compound lacks any antimicrobial properties. rsisinternational.org
Table 1: Antimicrobial Activity of this compound| Bacterial Strain | Gram Stain | Activity at 3 mg/mL (Zone of Inhibition) | Source |
|---|---|---|---|
| Escherichia coli | Negative | Inactive | rsisinternational.orgrsisinternational.org |
| Bacillus subtilis | Positive | Inactive | rsisinternational.orgrsisinternational.org |
| Klebsiella pneumoniae | Negative | Inactive | rsisinternational.orgrsisinternational.org |
| Staphylococcus aureus | Positive | Inactive | rsisinternational.orgrsisinternational.org |
| Pseudomonas aeruginosa | Negative | Inactive | rsisinternational.orgrsisinternational.org |
Antioxidant and Free Radical Scavenging Properties
The antioxidant potential of indole derivatives is a well-documented area of research, with many compounds demonstrating the ability to mitigate oxidative stress through various mechanisms.
Several studies have investigated the ability of N-substituted indole-3-carboxamides to inhibit superoxide (B77818) anion formation. In one such study, a series of novel N-substituted indole-3-carboxamides were evaluated for their free radical scavenging properties by measuring the inhibition of superoxide anion formation. nih.gov Among the synthesized compounds, those with halo substituents at the ortho- and para-positions of the N-benzyl group resulted in 100% inhibition of superoxide dismutase (SOD) at a concentration of 10⁻³ M. nih.govtandfonline.com Specifically, compounds 4, 5, 8, and 9 showed significant inhibition in the range of 84-100%. nih.gov The introduction of a para-fluoro benzyl (B1604629) group at the 1-position of the indole ring also enhanced SOD inhibition when the benzamide (B126) ring was mono-halogenated. nih.govresearchgate.net
Another study looked at the reactivity of various indole-2 and 3-carboxamides towards reactive oxygen species (ROS). nih.gov Using a chemiluminescence method, it was found that 1 mmol/L of these indole derivatives caused a 13-70% decrease in the signal from a superoxide anion generating system. nih.gov These findings suggest that the indole carboxamide scaffold is a promising template for developing potent superoxide anion scavengers.
The ability of indole derivatives to inhibit lipid peroxidation has also been a focus of research. In a study evaluating N-substituted indole-3-carboxamides, it was found that most of the tested compounds did not have a significant inhibitory effect on the level of lipid peroxidation. nih.govresearchgate.net However, one compound, 1-benzyl-N-(2,4-difluorobenzyl)-1H-indole-3-carboxamide (compound 5), decreased the lipid peroxidation level by 51% at a concentration of 10⁻³ M. tandfonline.com This particular compound also exhibited 100% inhibition of superoxide dismutase, making it the most active among the tested series. tandfonline.com
In contrast, a study on indole-2-carboxamide derivatives showed that several compounds were potent inhibitors of human LDL copper-induced peroxidation, with the most active compounds being 5 to 30 times more active than the reference drug probucol. nih.gov Furthermore, indole-3-carbinol, a natural indole derivative, has been shown to inhibit lipid peroxidation in a dose-dependent manner in both cell-free and in vivo systems. nih.gov This suggests that while not all indole-3-carboxamides are potent inhibitors of lipid peroxidation, specific structural modifications can lead to significant activity.
The Ferric Reducing Antioxidant Power (FRAP) assay is a common method used to assess the antioxidant potential of compounds. mdpi.com This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. mdpi.com
Antiviral Investigations
The antiviral potential of indole derivatives has been explored against a variety of viruses. While specific studies on the antiviral activity of this compound were not identified in the search results, research on related indole carboxamide structures has shown promising outcomes.
For instance, a series of indole-2-carboxamide derivatives have been identified as potent broad-spectrum antivirals. nih.govasm.org These compounds have demonstrated inhibitory activity against a range of RNA viruses, including members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. nih.govasm.org The mechanism of action for these compounds appears to involve the targeting of a host factor that modulates cap-dependent translation. nih.govasm.org One of the lead compounds from this series, CCG205432, showed a half-maximal inhibitory concentration of approximately 1 µM in cell-based assays using western equine encephalitis virus replicons. asm.org
In other research, indolylarylsulfones, which are indole derivatives, have been investigated as inhibitors of the HIV-1 reverse transcriptase. nih.gov Furthermore, a study on novel indole carboxamide and propanamide derivatives included screening for anti-HBV activity, although no significant inhibition against the hepatitis B virus was observed. nih.govresearchgate.net More recently, a derivative of 5-methoxyindole-3-carboxylic acid was found to exhibit a reliable antiviral effect against SARS-CoV-2 in vitro, completely inhibiting viral replication at a concentration of 52.0 μM. actanaturae.ru Additionally, 2-((indol-3-yl)thio)-N-benzyl-acetamides have been identified as SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) inhibitors. nih.gov
These findings collectively suggest that the indole carboxamide scaffold is a valuable starting point for the development of novel antiviral agents with diverse mechanisms of action.
Enzyme Modulation and Inhibition
This compound and its derivatives have been investigated for their effects on various enzymes, revealing potential for tyrosinase inhibition and carbonic anhydrase activation.
Direct studies on the tyrosinase inhibitory activity of this compound are not currently available. However, research on structurally related 1-benzyl-indole hybrid thiosemicarbazones has demonstrated significant potential as tyrosinase inhibitors. nih.gov Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov
One study synthesized a series of N-1 and C-3 substituted indole-based thiosemicarbazones and evaluated their inhibitory potential against mushroom tyrosinase. nih.gov Several of these compounds, which share the 1-benzyl-indole core with this compound, displayed moderate to very good inhibition. nih.gov
It is important to emphasize that these findings are for thiosemicarbazone derivatives and not for this compound. The specific tyrosinase inhibitory activity of this compound remains to be determined.
Research has explored the potential of indole-based derivatives as carbonic anhydrase (CA) activators, which could be a novel therapeutic approach for conditions like Alzheimer's disease. nih.govnih.gov A study investigating three series of indole-based derivatives found several compounds that acted as effective micromolar activators of human carbonic anhydrase isoforms. nih.govnih.gov
Notably, some of these derivatives exhibited promising selectivity profiles, particularly towards the brain-associated cytosolic isoform hCA VII. nih.govnih.gov One of the synthesized compounds in this study was 5-(2-(diethylamino)ethoxy)-N,1-dibenzyl-1H-indole-3-carboxamide, a close structural analog of this compound. nih.gov While the specific activation data for this compound was not detailed in the provided information, the study highlights the potential of this chemical scaffold to selectively activate the hCA VII isoform. nih.govnih.gov Molecular modeling studies suggested a theoretical basis for the interaction between these activators and hCA VII, providing a possible explanation for their modulatory effects and selectivity. nih.govnih.gov
Further investigation is needed to characterize the specific carbonic anhydrase activation profile of this compound and to confirm its selectivity for the hCA VII isoform.
There is currently no available research data on the activity of this compound as a histamine (B1213489) H1-receptor antagonist or a TRPC6 inhibitor.
Structure Activity Relationship Sar Studies
Impact of N-Substitution on Biological Activity
The substituent attached to the nitrogen at position 1 of the indole (B1671886) ring is a critical determinant of biological activity.
Introducing halogen atoms onto the N-benzyl ring has a pronounced effect on the biological activity of indole-3-carboxamide derivatives. Research on their antioxidant properties revealed that halogenated compounds are generally more active as free radical scavengers than their non-halogenated counterparts. nih.gov
Specifically, the position and nature of the halogen are important. In one study, a para-fluoro substitution on the N-benzyl group was shown to have a positive effect on superoxide (B77818) dismutase (SOD) inhibition compared to a para-chloro substitution in certain derivatives. nih.gov The introduction of a para-fluoro benzyl (B1604629) group at the N1 position had a more significant impact on SOD inhibition when the separate benzamide (B126) ring was mono-halogenated. nih.gov This suggests a synergistic relationship between substitutions on the N-benzyl moiety and other parts of the molecule. nih.gov
The following table details the impact of N-benzyl halogenation on the antioxidant activity of select N-substituted indole-3-carboxamides.
| Compound | N-1 Substituent | Amide Substituent | Superoxide Dismutase (SOD) Inhibition (%) at 10⁻³ M |
|---|---|---|---|
| Compound 7 | p-Fluoro Benzyl | p-Chloro Benzyl | 72 |
| Compound 8 | p-Fluoro Benzyl | p-Fluoro Benzyl | 84 |
| Compound 9 | p-Fluoro Benzyl | 2,4-Dichloro Benzyl | 100 |
| Compound 10 | p-Fluoro Benzyl | 2,4-Difluoro Benzyl | 51 |
Data sourced from a study on N-substituted indole-3-carboxamides as inhibitors of superoxide anion formation. nih.gov
Further studies on different scaffolds containing an N-benzyl carboxamide moiety have reinforced the importance of halogenation. In a series of MAO inhibitors, derivatives with para-fluoro and para-bromo groups on the benzyl ring resulted in selective inhibition of MAO-A, while other substitutions led to dual inhibition of MAO-A and MAO-B. arkat-usa.org
Effects of Substituents on the Indole Core
Modifications to the benzene (B151609) portion of the indole core also significantly alter biological activity. The position and properties of these substituents are crucial. nih.gov
In studies of indole-3-carboxamides as potential antiviral agents against Flavivirus proteases, substitutions at the 5- and 6-positions of the indole ring were investigated. nih.gov Changing the substituent at the 6-position from a smaller group (like -OMe, -Me, -F) to a more bulky and hydrophobic group (such as a tert-butylphenyl group) was found to retain or improve inhibitory activity. nih.gov Conversely, placing substituents at the 5-position was generally disfavored, leading to a significant loss of activity. nih.gov
In a different context, the introduction of a halogen onto the indole core was found to be beneficial for antimicrobial activity. A study on α,ω-di(indole-3-carboxamido)polyamine derivatives showed that analogues with a 5-bromo substitution on the indole ring were generally more broad-spectrum in their antimicrobial action. nih.gov One such 5-bromo-indole derivative was particularly notable for its potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans. nih.gov
Significance of the Carboxamide Linkage and its Modifications
The carboxamide linkage at position 3 is an essential structural motif for the biological activity of this class of compounds. Its presence is critical, as demonstrated in studies where the removal of the 3-carboxamide group resulted in inactive compounds. nih.gov This functional group plays a decisive role in inhibitory activity, largely due to its ability to form hydrogen bonds with various enzymes and protein targets. nih.govnih.gov The carboxamide moiety is flexible and possesses both polar and hydrophobic properties, allowing for critical interactions within protein binding sites. nih.gov
The specific orientation (regiochemistry) of the amide linker is also paramount. In a study comparing indazole-3-carboxamides with their "reverse amide" isomers, researchers found that the specific 3-carboxamide regiochemistry was critical for activity as CRAC channel blockers. nih.govbidmc.org One isomer actively inhibited calcium influx with sub-micromolar potency, while its reverse amide counterpart was inactive even at high concentrations. nih.govbidmc.org
Bioisosteric replacement of the carboxamide group has also been explored. For example, replacing the carboxamide with an oxime group in related indole-3-carbaldehyde derivatives produced compounds with potent urease inhibitory activity, suggesting that while the carboxamide is important, other related linkers can be successfully employed to target different enzymes. mdpi.com
Comparison with Other Indole-Derived Pharmacophores
The N-benzyl-1H-indole-3-carboxamide scaffold is one of many pharmacophores derived from the versatile indole nucleus. Its activity profile is highly dependent on the arrangement of its functional groups compared to other indole isomers and derivatives.
Indole-2-carboxamides vs. Indole-3-carboxamides : The position of the carboxamide group is a fundamental determinant of activity. In one study on antiviral agents, moving the carboxamide group from the 3-position to the 2-position of the indole ring significantly enhanced inhibitory activity against the target protease. nih.gov However, in other contexts, such as for EZH2 inhibitors, the indole-3-carboxamide scaffold is preferred. bohrium.com This highlights that the optimal substitution pattern is target-dependent.
Indole-5-carboxamides : When the carboxamide is moved to the 5-position, a different profile of activity emerges. For instance, N-benzyl substituted piperidine (B6355638) amides of 1H-indole-5-carboxylic acid were investigated as cholinesterase inhibitors, a distinct activity from the antioxidant or antiviral properties often associated with 2- or 3-substituted indoles. nih.gov
Indole-3-carbinols : Replacing the N-benzyl carboxamide group at C-3 with a hydroxymethyl group yields indole-3-carbinols. The N-benzyl group in these compounds is noted to increase potency and stability, but the biological activity, such as anti-proliferative effects, is mediated by the carbinol at the 3-position, a different functional group from the carboxamide. bohrium.com
Indole-3-carboxamides as Synthetic Cannabinoids : The this compound core is also the foundational structure for certain synthetic cannabinoid receptor agonists. For example, the compound 1-benzyl-N-(quinolin-8-yl)-1H-indole-3-carboxamide is recognized as a synthetic cannabinoid, demonstrating that modification of the amide's N-substituent can drastically change the pharmacological target to the cannabinoid system. mdpi.com
Comparison with Other Heterocyclic Cores : The indole ring itself can be replaced by other heterocycles. Scaffold hopping from an indazole-3-carboxamide to an indole-3-carboxamide generated a series with more potent activity and improved drug-like properties as Orai calcium channel blockers. digitellinc.com In other studies, replacing the indole core with benzofuran (B130515) or pyrrolo[2,3-b]pyridine resulted in compounds with similar inhibitory activities, indicating that these cores can sometimes serve as effective bioisosteres for the indole ring. nih.gov
Computational Chemistry and Molecular Modeling
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the basis of a compound's biological activity.
Ligand-Protein Binding Affinity and Interactions (e.g., EGFR)
For a compound like N-benzyl-1H-indole-3-carboxamide, molecular docking studies would be performed against various protein targets to predict its binding affinity. For instance, given that many indole (B1671886) derivatives have been investigated as kinase inhibitors, a relevant target could be the Epidermal Growth Factor Receptor (EGFR).
A typical docking study would involve preparing the three-dimensional structures of both this compound and the target protein. The ligand would then be placed into the binding site of the protein, and various conformations and orientations would be sampled. A scoring function would be used to estimate the binding affinity for each pose, typically reported in kcal/mol. The results would indicate how strongly the compound is predicted to bind to the target.
Identification of Key Binding Residues
Beyond just predicting binding affinity, molecular docking can identify the specific amino acid residues within the protein's binding site that interact with the ligand. These interactions are critical for stabilizing the ligand-protein complex. Key interactions often include:
Hydrogen bonds: Interactions between hydrogen bond donors and acceptors.
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
Pi-pi stacking: Interactions between aromatic rings.
Van der Waals forces: Weak, short-range electrostatic attractions.
A detailed analysis of the docked pose of this compound would reveal which residues in the EGFR binding pocket, for example, form crucial contacts with the indole core, the benzyl (B1604629) group, and the carboxamide linker. This information is invaluable for designing modifications to the molecule to enhance its binding affinity and selectivity.
Molecular Dynamics Simulations for Ligand-Target Stability
Following molecular docking, molecular dynamics (MD) simulations can be employed to assess the stability of the predicted ligand-protein complex over time. MD simulations provide a dynamic view of the system, allowing researchers to observe the conformational changes and movements of both the ligand and the protein.
An MD simulation would be run for a significant period (e.g., nanoseconds to microseconds) to see if the ligand remains stably bound in its predicted orientation. Key analyses from an MD simulation include:
Root Mean Square Deviation (RMSD): To measure the stability of the protein and ligand over time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen bond analysis: To monitor the persistence of hydrogen bonds identified in the docking study.
These simulations would provide a more realistic and dynamic picture of the interaction between this compound and its target protein, validating the docking results and providing further insights into the binding mechanism.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Derivation of Predictive Models for Biological Activity
To build a QSAR model for a series of indole-3-carboxamide derivatives, including this compound, a dataset of compounds with their experimentally determined biological activities (e.g., IC50 values) would be required. Various molecular descriptors would be calculated for each compound.
Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would then be used to develop an equation that correlates the descriptors with the biological activity. A robust QSAR model would have good statistical parameters, such as a high correlation coefficient (R²) and predictive ability (Q²). Such a model could then be used to predict the biological activity of new, unsynthesized indole-3-carboxamide derivatives.
Identification of Critical Molecular Descriptors
The QSAR analysis would also identify the molecular descriptors that are most critical for the biological activity of the compounds. These descriptors can be categorized as:
Electronic descriptors: (e.g., partial charges, dipole moment) which relate to a molecule's electronic properties.
Steric descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic descriptors: (e.g., LogP) which relate to the molecule's solubility.
Topological descriptors: which describe the connectivity of atoms in the molecule.
By identifying the key descriptors, researchers can understand which molecular properties are most important for activity and use this knowledge to guide the design of new compounds with improved properties. For this compound, this could reveal the importance of the benzyl group's size or the hydrogen bonding capacity of the carboxamide moiety for its biological effect.
Theoretical Characterization of Reaction Mechanisms and Stability
The stability and reactivity of this compound are fundamentally governed by its electronic structure. Theoretical methods, particularly Density Functional Theory (DFT), are employed to investigate these aspects.
Studies on the indole nucleus, the core of this compound, reveal important insights into its stability. Quantum mechanics computations, such as those using DFT at the B3LYP/6-311+G** theoretical level, help in determining thermochemical parameters like enthalpy, entropy, and Gibbs free energy for indole isomers. researchgate.netjocpr.com These parameters provide a quantitative measure of the relative stabilities of different structural forms. For instance, a comparative study on indole, isoindole, and indolizine (B1195054) showed that indolizine is the most stable, a finding corroborated by its shorter average bond lengths. researchgate.net Shorter bond lengths generally indicate stronger bonds and greater molecular stability. researchgate.net
The electronic properties, such as the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, also play a crucial role in determining the kinetic stability of the molecule. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. For the parent indole system, the calculated HOMO-LUMO gap is approximately -2.62 eV. researchgate.net
| Parameter | Method | Finding | Reference |
| Relative Stability | DFT (B3LYP/6-311+G**) | Indolizine is more stable than indole and isoindole based on thermochemical data and average bond lengths. | researchgate.net |
| pH Stability | Experimental (Ethanol-citrate phosphate (B84403) buffer) | 1-benzyl-I3C is significantly more stable at pH 4 than I3C. | nih.gov |
| Electronic Stability | DFT | The HOMO-LUMO energy gap for indole is calculated to be -2.62 eV. | researchgate.net |
Computational Approaches for Drug Discovery Parameters (e.g., solubility, permeability)
The "drug-likeness" of a compound is often assessed by its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are frequently used to predict these properties early in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. nih.gov
For indole derivatives, computational models can predict key parameters such as aqueous solubility and membrane permeability. These predictions are often based on the molecule's physicochemical properties, including its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
The general approach involves:
Aqueous Solubility (logS): Predictions are often based on quantitative structure-property relationship (QSPR) models that correlate structural features with experimentally determined solubility values.
Membrane Permeability: This is often predicted by calculating the molecule's lipophilicity (logP) and polar surface area (PSA). Compounds with high permeability are generally expected to have a logP in a specific range and a low PSA.
These computational predictions provide a preliminary assessment of the compound's potential to be orally absorbed and distributed in the body. For example, a study on 1-piperazine indole hybrids utilized various software tools to predict their physicochemical and pharmacokinetic properties, highlighting the importance of these in silico evaluations. nih.gov
| Drug Discovery Parameter | Computational Method | Relevance to this compound |
| Aqueous Solubility | QSPR models | Predicts the likelihood of the compound dissolving in the aqueous environment of the gastrointestinal tract for absorption. |
| Membrane Permeability | Calculation of logP and PSA | Estimates the ability of the compound to pass through biological membranes, a critical step for reaching its target. |
| ADMET Profile | Various in silico tools (e.g., ADMETlab 2.0, Molinspiration) | Provides a comprehensive overview of the compound's potential pharmacokinetic and safety properties. nih.gov |
Future Directions and Research Perspectives
Exploration of Novel Synthetic Pathways and Eco-friendly Methodologies
The synthesis of N-benzyl-1H-indole-3-carboxamide and its derivatives is an area ripe for innovation, with a growing emphasis on efficiency and environmental sustainability. Traditional methods are being challenged by novel strategies that offer improved yields, reduced waste, and milder reaction conditions.
Future research will likely focus on:
C-H Functionalization: Direct functionalization of the indole (B1671886) core's C-H bonds is a powerful strategy to streamline synthesis. researchgate.net Palladium-catalyzed C-H esterification, for instance, has shown high reactivity and selectivity at the C7 position of the indole ring. researchgate.net Further exploration of transition-metal catalysis, including iridium, could unlock selective functionalization at other challenging positions like C4. researchgate.net
Electrochemistry: As a green and sustainable tool, electrochemistry offers a way to construct indole derivatives without the need for external chemical oxidants. researchgate.net This method aligns with the principles of green chemistry by minimizing reagent use and waste generation. researchgate.net
Novel Catalysts: The development of new catalysts, such as organophosphine oxides, can facilitate efficient C-N cross-coupling reactions, crucial for introducing the N-benzyl group or other functionalities. researchgate.net Nickel-catalyzed cycloisomerization of ortho-alkynylanilides represents another innovative route to creating substituted indoles. researchgate.net
Flow Chemistry: Continuous flow synthesis can offer better control over reaction parameters, leading to higher purity, improved safety, and easier scalability compared to traditional batch processes.
A standard synthetic approach involves a four-step process: formylation of indole using Vilsmeier-Haack reagents, followed by a Cannizzaro reaction, chlorination with thionyl chloride, and finally, substitution with benzylamine (B48309) to yield the target compound. rsisinternational.org Another established method involves the benzylation of indole using potassium hydroxide (B78521) and benzyl (B1604629) bromide, followed by formylation and reduction. nih.gov
Discovery of New Biological Targets and Mechanisms of Action
While derivatives of this compound have shown promise, a key area of future research is the precise identification of their biological targets and the elucidation of their mechanisms of action. The core indole carboxamide structure is known to interact with various enzymes and proteins, often through hydrogen bonding, leading to the inhibition of their activity. nih.gov
Prospective research avenues include:
Target Deconvolution: Employing techniques like chemical proteomics, affinity chromatography, and genetic screening to identify the specific proteins that this compound and its analogs bind to within the cell.
Pathway Analysis: Once a target is identified, further studies are needed to understand how modulating that target affects downstream signaling pathways. For example, some indole derivatives inhibit kinases like p21-activated kinase 1 (PAK1) or phosphoinositide 3-kinase (PI3K), which are critical in cell growth and inflammatory pathways. nih.gov
Phenotypic Screening: Using high-content imaging and other cell-based assays to observe the effects of these compounds on cellular morphology and function, which can provide clues to their mechanism of action even without a known target.
Recent studies have highlighted several potential areas of activity. For instance, N-benzyl indole-derived hydrazones have been investigated as potential agents against triple-negative breast cancer, with molecular docking studies suggesting the epidermal growth factor receptor (EGFR) as a possible target. nih.govrsc.org Other indole carboxamide derivatives have been evaluated as inhibitors of lipid peroxidation and superoxide (B77818) anion formation, indicating a role in mitigating oxidative stress. tandfonline.comnih.gov
Advanced Derivatization for Enhanced Potency and Selectivity
The this compound scaffold is highly amenable to chemical modification. Advanced derivatization is a critical strategy for improving the potency, selectivity, and pharmacokinetic properties of lead compounds. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational design of new analogs.
Key strategies for future derivatization include:
Substitution on the Benzyl and Indole Rings: SAR studies have shown that the type and position of substituents on both the N-benzyl group and the indole core are critical for activity. nih.gov For example, the introduction of halogen substituents can significantly enhance activity against superoxide anion formation. tandfonline.comnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can improve metabolic stability or binding affinity. For instance, replacing a phenyl ring with a different heterocycle.
Scaffold Hopping: Exploring related but structurally distinct heterocyclic cores, such as indazole-3-carboxamides, has proven to be a successful strategy for identifying potent inhibitors of new targets like poly(ADP-ribose)polymerase-1 (PARP-1) and PAK1. nih.govnih.gov
Integrated Computational-Experimental Approaches in Drug Design
The synergy between computational modeling and experimental validation is revolutionizing drug discovery. For the this compound series, these integrated approaches can accelerate the design-make-test-analyze cycle, leading to the more rapid identification of promising drug candidates.
Future research will increasingly rely on:
Molecular Docking and Dynamics: In silico techniques like molecular docking are used to predict the binding poses and affinities of newly designed compounds against specific protein targets, such as EGFR. nih.govrsc.org Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. rsc.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of the compounds and their biological activities. nih.govrsc.org These models help identify key molecular descriptors that are important for potency, guiding the design of more effective analogs. rsc.org
Virtual Screening: Large compound libraries can be computationally screened against a protein target to identify potential hits before committing to the resource-intensive process of chemical synthesis and biological testing.
Computationally Guided Pathway Discovery: Combining bioinformatic searches, protein modeling, and ligand-docking simulations can help predict and subsequently validate entire metabolic or signaling pathways affected by these compounds. nih.gov
By integrating these computational tools with experimental feedback, researchers can more effectively navigate the chemical space around the this compound scaffold, optimizing for potency, selectivity, and drug-like properties.
Q & A
Q. Example Workflow :
Intermediate formation : 2-Cyano-2-(2-nitrophenyl)acetamide synthesis under basic conditions.
Cyclization : Reduction of nitro groups and intramolecular cyclization to form the indole core.
Amidation : Coupling with benzylamine derivatives using EDCI/HOBt .
Advanced: How can regioselectivity and yield be optimized in the synthesis of this compound analogs?
Answer:
Key strategies include:
- Catalyst selection : Palladium or copper catalysts improve cross-coupling reactions for substituent introduction (e.g., halogenation at C-5) .
- Solvent and temperature control : Polar aprotic solvents (DMF, acetone) at 0–25°C enhance reaction specificity .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions during functionalization .
Q. Data Example :
| Reaction Step | Yield Improvement Strategy | Outcome (Yield) |
|---|---|---|
| Azidomethyl introduction | DBU/DPPA in chloroform at 25°C | 30% → 45% |
| Hydroxymethylation | Triethylamine in DMF, 0°C | 50% → 70% |
Basic: What analytical techniques are critical for characterizing this compound derivatives?
Answer:
Standard methods include:
- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns substituent positions (e.g., benzyl group protons at δ 4.47 ppm as singlet) .
- HRMS (ESI) : Confirms molecular weight (e.g., m/z 397.1531 for C20H21ClN6O) .
- Elemental analysis : Validates purity (>95% for research-grade compounds) .
Advanced: How can researchers resolve spectral discrepancies in structurally complex this compound derivatives?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing indole C-2 and C-4 protons) .
- X-ray crystallography : Provides absolute configuration for chiral analogs (e.g., benzyl-substituted derivatives) .
- Isotopic labeling : <sup>15</sup>N or <sup>13</sup>C labeling clarifies ambiguous coupling patterns .
Basic: What biological targets are commonly associated with this compound derivatives?
Answer:
These compounds are explored for interactions with:
- GPCRs : Cannabinoid (CB1) and nicotinic acetylcholine (nAChR) receptors .
- Enzymes : Lipases (e.g., HPLG inhibition for lipid-lowering activity) .
- Antimicrobial targets : Bacterial membrane proteins via photoactivatable probes .
Advanced: How can photoactivatable functionalities (e.g., azidomethyl or benzophenone groups) enhance biological studies of these derivatives?
Answer:
- Photoaffinity labeling : Azidomethyl groups enable covalent binding to target proteins upon UV irradiation, aiding target identification .
- Crosslinking studies : Benzophenone moieties stabilize protein-ligand interactions for structural biology (e.g., GPCR dynamics) .
Q. Example :
- Compound 36c : 3-(Azidomethyl)-N-(4-benzoylphenethyl)-5-chloro-1H-indole-2-carboxamide used for CB1 receptor mapping .
Basic: What structural modifications improve the solubility and bioavailability of this compound analogs?
Answer:
Q. Data Example :
| Modification | logP Reduction | Bioavailability (Rat) |
|---|---|---|
| Hydroxymethyl at C-3 | 2.1 → 1.5 | 45% → 60% |
| PEG-400 chain | 3.0 → 1.8 | 30% → 55% |
Advanced: How do structure-activity relationship (SAR) studies guide the design of potent analogs?
Answer:
Q. SAR Table :
| Position | Substituent | CB1 IC50 (nM) | nAChR IC50 (nM) |
|---|---|---|---|
| C-5 | Cl | 12 ± 2 | 450 ± 30 |
| C-5 | H | 120 ± 10 | 380 ± 25 |
Advanced: How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?
Answer:
- Standardized protocols : Use consistent cell lines (e.g., HEK293 for GPCR assays) and control compounds .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to account for compound degradation .
- Orthogonal assays : Confirm HPLG inhibition via fluorometric and colorimetric methods .
Example : Discrepancies in lipid-lowering activity were resolved by controlling for serum protein binding in vitro .
Notes
- Methodology : Emphasized experimental design, analytical validation, and SAR principles.
- Data Presentation : Included tables to summarize key findings from referenced studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
